4-(bromomethyl)morpholine

Catalog No.
S6525652
CAS No.
35278-97-8
M.F
C5H10BrNO
M. Wt
180.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(bromomethyl)morpholine

CAS Number

35278-97-8

Product Name

4-(bromomethyl)morpholine

IUPAC Name

4-(bromomethyl)morpholine

Molecular Formula

C5H10BrNO

Molecular Weight

180.04 g/mol

InChI

InChI=1S/C5H10BrNO/c6-5-7-1-3-8-4-2-7/h1-5H2

InChI Key

ZPICIKUVCJZBLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CBr

4-(Bromomethyl)morpholine (CAS 35278-97-8), frequently reacting as its iminium salt form 4-methylenemorpholin-4-ium bromide, is a highly reactive, preformed alpha-haloamine used extensively as a morpholinomethylating agent. In industrial and advanced laboratory settings, it functions as the morpholine equivalent of Eschenmoser’s salt. By providing a discrete, anhydrous source of the highly electrophilic 4-methylenemorpholinium ion, this reagent enables the direct installation of the morpholinomethyl group onto carbon, nitrogen, and oxygen nucleophiles. Its primary procurement value lies in its ability to drive Mannich-type functionalizations under mild, non-aqueous conditions, bypassing the limitations of classical multi-component Mannich reactions [1].

Attempting to substitute 4-(bromomethyl)morpholine with in situ Mannich conditions (morpholine, aqueous formaldehyde, and acid) frequently fails when functionalizing acid-sensitive substrates, sterically hindered enolates, or electron-deficient aromatic rings. The in situ generation of iminium ions is reversible and generates water, leading to incomplete conversions, thermodynamic mixtures, and hydrolytic degradation of delicate intermediates. Furthermore, substituting the bromide salt with the more common 4-(chloromethyl)morpholine reduces the electrophilicity of the reagent, leading to sluggish reaction kinetics and lower yields when coupling with weak nucleophiles. Procurement of the preformed bromide salt is strictly necessary for high-yielding, rapid, and anhydrous morpholinomethylations [1].

Enhanced Conversion Rates in Anhydrous Mannich-Type Functionalizations

Preformed iminium salts such as 4-(bromomethyl)morpholine consistently outperform in situ Mannich protocols. In comparative studies of aminomethylation on heterocyclic scaffolds, the use of preformed methyleneammonium halides under anhydrous conditions increased product yields from baseline levels of 40–50% (using aqueous formaldehyde/amine) to over 90%, while reducing reaction times from several hours to minutes, particularly under microwave irradiation [1].

Evidence DimensionReaction yield and time
Target Compound Data>90% yield in minutes (using preformed iminium salt)
Comparator Or Baseline40-50% yield in hours (in situ formaldehyde + morpholine)
Quantified DifferenceApproximate 2-fold increase in yield with drastically reduced reaction time
ConditionsAnhydrous coupling vs. aqueous multi-component conditions

Procuring the preformed reagent eliminates the kinetic bottlenecks and side reactions of in situ iminium generation, directly improving throughput and API precursor yields.

Halide Leaving Group Reactivity for Weak Nucleophiles

The reactivity of alpha-haloamines is heavily dependent on the halide leaving group, which dictates the equilibrium between the covalent haloamine and the reactive iminium ion. 4-(bromomethyl)morpholine exhibits superior electrophilicity compared to 4-(chloromethyl)morpholine due to the higher leaving group ability of bromide. This allows the bromide variant to successfully morpholinomethylate weaker nucleophiles, such as deactivated phenols or sterically hindered enolates, where the chloride analog often requires harsh heating or extended reaction times that degrade the substrate [1].

Evidence DimensionLeaving group ability and electrophilicity
Target Compound DataRapid reaction with weak nucleophiles (Bromide)
Comparator Or BaselineSluggish or incomplete reaction (Chloride analog)
Quantified DifferenceSignificantly lower activation energy for iminium formation
ConditionsNucleophilic substitution on deactivated or hindered substrates

Buyers targeting complex or unreactive substrates must prioritize the bromide derivative to ensure complete conversion without resorting to destructive forcing conditions.

Compatibility with Acid-Sensitive Substrates

Classical Mannich reactions require acidic conditions to generate the iminium ion, which is incompatible with acid-labile protecting groups or preformed metal enolates. 4-(bromomethyl)morpholine allows for the direct trapping of lithium enolates or silyl enol ethers under strictly anhydrous, basic, or neutral conditions. This preformed reagent strategy prevents the hydrolytic cleavage of sensitive functional groups (e.g., acetals or silyl ethers) that typically occurs when using aqueous formaldehyde and HCl, preserving the structural integrity of complex synthetic intermediates [1].

Evidence DimensionSubstrate preservation during alkylation
Target Compound DataHigh compatibility with acid-labile groups (neutral/anhydrous conditions)
Comparator Or BaselineHigh degradation rates (aqueous acidic Mannich conditions)
Quantified DifferenceAvoidance of hydrolytic side reactions
ConditionsFunctionalization of complex enolates with acid-sensitive moieties

For late-stage functionalization in pharmaceutical synthesis, using the preformed anhydrous salt is the only viable method to prevent costly degradation of advanced intermediates.

Late-Stage Morpholinomethylation in API Synthesis

Ideal for introducing the morpholine pharmacophore (a common solubilizing group in kinase inhibitors and CNS drugs) onto complex, acid-sensitive precursors where classical Mannich conditions would cause degradation [1].

Trapping of Preformed Enolates

Used extensively to react with lithium enolates or silyl enol ethers in anhydrous environments, enabling precise alpha-alkylation of ketones and esters without the risk of over-alkylation or aldol condensation side reactions [2].

Synthesis of Ortho-Quinone Methide (oQM) Precursors

Serves as a highly efficient reagent for the preparation of morpholino-adducts of substituted phenols, which are critical intermediates for generating reactive oQMs in chemical biology and materials science [3].

Microwave-Assisted Heterocycle Functionalization

Perfectly suited for rapid, high-yielding aminomethylation of imidazopyridines, pyridones, and other heterocycles under microwave irradiation, drastically reducing process cycle times compared to conventional heating [1].

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Exact Mass

178.99458 g/mol

Monoisotopic Mass

178.99458 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-25-2023

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